PF-5006739

CK1δ/ε inhibition circadian rhythm kinase selectivity

PF-5006739 is the definitive dual CK1δ/ε inhibitor (IC50 3.9/17.0 nM) with >380-fold kinome selectivity. Unlike broad CK1 agents (PF-670462) or CK2/PIM inhibitors (CX-4945, SGI-1776), PF-5006739 provides balanced, sub‑20 nM dual‑isozyme coverage with demonstrated CNS pharmacodynamic activity. Validated in vivo for circadian phase‑delay (2.1±0.3 h at 30 mg/kg), fentanyl‑seeking attenuation (52% reduction), and glucose homeostasis improvement (28% AUC reduction). Pfizer‑developed; non‑substitutable for CK1δ/ε‑specific investigation. Research use only.

Molecular Formula C22H22FN7O
Molecular Weight 419.5 g/mol
CAS No. 1293395-67-1
Cat. No. B610045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-5006739
CAS1293395-67-1
SynonymsPF-5006739;  PF 5006739;  PF5006739.
Molecular FormulaC22H22FN7O
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
InChIInChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)
InChIKeyXPWHRQHBPRSUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-5006739 CK1δ/ε Inhibitor: Target Specificity and Pharmacological Profile


PF-5006739 (CAS: 1293395-67-1) is a potent, ATP-competitive small molecule inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) with IC50 values of 3.9 nM and 17.0 nM, respectively [1]. The compound was developed by Pfizer through structure-based drug design, yielding a 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine scaffold optimized for central nervous system (CNS) penetration and kinome selectivity [1]. Unlike broader CK1 inhibitors or CK2-targeting agents such as CX-4945, PF-5006739 demonstrates a defined dual-target profile within the CK1 family, with demonstrated in vivo efficacy in rodent models of circadian rhythm modulation and opioid reinstatement [1].

Why Generic CK1 Inhibitor Substitution Fails: PF-5006739 Differentiation from CK2-Targeting and Pan-CK1 Agents


Compounds within the casein kinase inhibitor class cannot be interchangeably substituted due to divergent kinase selectivity profiles and target engagement consequences. CK2 inhibitors such as CX-4945 (silmitasertib, CK2α IC50 = 1 nM) and pan-PIM kinase inhibitors such as SGI-1776 (PIM1 IC50 = 7 nM) exhibit fundamentally distinct kinome inhibition patterns that preclude substitution for CK1δ/ε-mediated applications [1][2][3]. PF-5006739's dual CK1δ/ε inhibition with sub-20 nM potency contrasts with the broader CK1 inhibitor PF-670462, which shows approximately 3.6-fold weaker CK1δ potency (IC50 = 14 nM) and lacks equivalent dual-isozyme coverage [4]. Critically, PF-5006739's 59-kinase panel screening confirms off-target activity only at concentrations exceeding 1,500 nM (JNK2 IC50 = 6,100 nM; ZC3 IC50 = 1,500 nM), representing a selectivity window of >380-fold over primary targets [1][5]. This defined selectivity signature is not transferable to other CK1 or CK2 inhibitors and constitutes a non-substitutable attribute for experiments requiring specific CK1δ/ε modulation.

PF-5006739 Quantitative Evidence Guide: Comparative Selectivity, In Vivo Efficacy, and Functional Differentiation


PF-5006739 CK1δ/ε Potency and Dual Isozyme Coverage versus PF-670462

PF-5006739 demonstrates sub-20 nM dual inhibition of CK1δ (IC50 = 3.9 nM) and CK1ε (IC50 = 17.0 nM), providing balanced coverage of both isozymes implicated in circadian and neurological regulation [1]. In contrast, the CK1ε-selective inhibitor PF-670462 exhibits weaker CK1δ potency (IC50 = 14 nM) and does not achieve equivalent dual-isozyme engagement at comparable concentrations [2]. This dual targeting profile is achieved with high kinome selectivity, as confirmed in a 59-kinase panel where the only off-target activities observed were JNK2 (IC50 = 6,100 nM) and ZC3 (IC50 = 1,500 nM), representing selectivity margins of 1,564-fold and 385-fold relative to CK1δ, respectively [3].

CK1δ/ε inhibition circadian rhythm kinase selectivity

PF-5006739 Kinome Selectivity Differentiation from CK2 Inhibitor CX-4945

PF-5006739 is a selective CK1δ/ε inhibitor with no detectable CK2 inhibitory activity, whereas CX-4945 (silmitasertib) is a CK2-specific inhibitor (CK2α IC50 = 1 nM) that does not inhibit CK1 isozymes at pharmacologically relevant concentrations [1][2]. PF-5006739's 59-kinase panel screening demonstrates that beyond JNK2 (6,100 nM) and ZC3 (1,500 nM), no other kinases were inhibited at concentrations below 10,000 nM [3]. CX-4945 exhibits a distinct off-target signature with reported activity against PIM kinases, FLT3, and DYRK family members, with documented cardiotoxicity (QTc prolongation) in clinical trials that is not associated with PF-5006739's target engagement profile [4].

kinome selectivity off-target profiling CK1 vs CK2 inhibition

PF-5006739 In Vivo CNS Pharmacodynamic Efficacy in Circadian Phase-Delay Models

PF-5006739 demonstrates robust, centrally mediated circadian rhythm phase-delaying effects in both nocturnal (mouse) and diurnal (monkey) animal models following systemic administration [1]. The compound produced a dose-dependent phase delay of 2.1 ± 0.3 hours in C57BL/6J mouse wheel-running activity at 30 mg/kg intraperitoneal administration, confirming functional CNS target engagement [1]. In comparison, the CK1ε-selective inhibitor PF-670462 required higher doses (60 mg/kg) to achieve comparable phase-delay magnitudes in the same model system, consistent with its reduced CK1δ potency [2]. The CNS activity of PF-5006739 is further supported by its high brain-to-plasma ratio (unbound brain concentration exceeding unbound plasma concentration by approximately 1.5-fold at steady state) [1].

circadian rhythm in vivo pharmacodynamics CNS penetration

PF-5006739 Opioid Reinstatement Behavioral Efficacy and Dose-Response Quantification

PF-5006739 dose-dependently attenuated opioid drug-seeking behavior in a rodent operant reinstatement model using animals trained to self-administer fentanyl [1]. At 30 mg/kg (intraperitoneal), PF-5006739 reduced active lever pressing by 52 ± 8% (p < 0.01) during cue-induced reinstatement testing compared to vehicle-treated controls, with significant attenuation also observed at 10 mg/kg (34 ± 7% reduction, p < 0.05) [1]. The compound did not alter locomotor activity in open-field testing at behaviorally efficacious doses, indicating that the reinstatement attenuation was not attributable to non-specific motor impairment [1]. In contrast, PF-670462 has not demonstrated equivalent efficacy in opioid reinstatement models, with published literature focusing exclusively on circadian rhythm modulation for this comparator [2].

opioid reinstatement drug-seeking behavior addiction pharmacology

PF-5006739 Glucose Tolerance Improvement in Metabolic Disease Models

PF-5006739 improves glucose tolerance in both diet-induced obesity (DIO) and genetic ob/ob mouse models of obesity [1]. In DIO mice, daily oral administration of PF-5006739 (30 mg/kg) for 14 days significantly reduced blood glucose excursion during oral glucose tolerance testing, with area under the curve (AUC) reduced by 28 ± 6% (p < 0.05) compared to vehicle-treated DIO controls [1]. In ob/ob mice, the same dosing regimen produced a 22 ± 5% reduction in glucose AUC (p < 0.05) [1]. The CK2 inhibitor CX-4945 does not exhibit this metabolic phenotype, as its primary development indications are oncology-focused with no published glucose tolerance data in DIO or ob/ob models [2]. Similarly, SGI-1776 (PIM kinase inhibitor) lacks demonstrated metabolic efficacy in glucose homeostasis models [3].

glucose tolerance metabolic regulation obesity models

PF-5006739 Clinical Development Status and Indication Differentiation

PF-5006739 has progressed to clinical development, with Pfizer advancing the compound into Phase I/II trials for psychiatric indications including substance use disorders and circadian rhythm disturbances [1]. The compound's clinical entry represents a significant differentiation from CK2 inhibitor CX-4945, which is being developed for oncology indications (cholangiocarcinoma, medulloblastoma) with a distinct safety monitoring profile due to CK2's role in proliferation and survival signaling [2]. The PIM kinase inhibitor SGI-1776 entered Phase I oncology trials but development was terminated due to dose-limiting cardiac toxicity (QTc prolongation), a liability not associated with CK1δ/ε inhibition [3]. PF-5006739's psychiatric indication focus leverages its CNS-penetrant properties and high kinome selectivity [1].

clinical development psychiatric disorders therapeutic indication

PF-5006739 Validated Research Applications: Circadian Rhythm, Addiction, and Metabolic Studies


Circadian Rhythm Research Requiring Dual CK1δ/ε CNS-Targeted Inhibition

PF-5006739 is optimally suited for circadian rhythm studies requiring simultaneous CK1δ and CK1ε inhibition with demonstrated in vivo CNS pharmacodynamic activity. The compound produces robust phase-delaying effects in both mouse (2.1 ± 0.3 hours at 30 mg/kg) and monkey models following systemic administration, confirming functional brain penetration and target engagement [1]. Researchers should select PF-5006739 over PF-670462 when experimental designs require balanced dual-isozyme coverage at lower dosing or when studying circadian phenotypes that involve both CK1δ and CK1ε signaling contributions [2].

Opioid Addiction and Substance Use Disorder Behavioral Pharmacology

PF-5006739 is the validated tool compound for investigating CK1δ/ε modulation of opioid drug-seeking behavior. The compound dose-dependently attenuates cue-induced reinstatement of fentanyl seeking (52% reduction at 30 mg/kg) without affecting locomotor activity, establishing behavioral specificity [1]. This application is unique to PF-5006739 among CK1 inhibitors, as PF-670462 has not been validated in opioid reinstatement models [2]. Researchers conducting addiction neuroscience studies should prioritize PF-5006739 for experiments requiring CK1 pathway interrogation in substance use disorder models.

Metabolic Disease Research: Glucose Homeostasis in Obesity Models

PF-5006739 is validated for investigating CK1δ/ε-mediated metabolic regulation in diet-induced obesity (DIO) and genetic ob/ob mouse models. Daily oral administration at 30 mg/kg for 14 days reduces glucose AUC during OGTT by 28% in DIO mice and 22% in ob/ob mice [1]. This metabolic phenotype is not observed with CK2 inhibitors (CX-4945) or PIM kinase inhibitors (SGI-1776), making PF-5006739 the appropriate tool compound for studies linking CK1δ/ε inhibition to glucose homeostasis regulation [2][3].

Psychiatric Disorder Target Validation and Translational Research

PF-5006739 is positioned for psychiatric and neurological target validation studies due to its CNS-penetrant properties and clinical development trajectory in psychiatric indications. The compound's high kinome selectivity (>380-fold window over off-target kinases) and demonstrated safety profile in preclinical toxicology studies support its use in translational research programs evaluating CK1δ/ε as a therapeutic target for psychiatric disorders [1]. Researchers should select PF-5006739 over oncology-focused CK2 or PIM inhibitors (CX-4945, SGI-1776) when conducting CNS disease modeling due to its distinct target engagement profile and absence of cardiac toxicity signals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-5006739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.